4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde
Overview
Description
The compound 4-Acetoxy-3-methoxyacetophenone is a related compound with the molecular formula C11H12O4 . Another related compound is 4-Acetoxy-3-methoxybenzaldehyde , which has a molecular formula of C10H10O4 .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-3-methoxyacetophenone is available and can be viewed using Java or Javascript . The molecular weight is 208.2106 .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Acetoxy-3-methoxybenzaldehyde are as follows: It has a molecular weight of 194.19 g/mol . It is a crystalline powder . The compound is beige in color .Safety and Hazards
The compound 4-Acetoxy-3-methoxybenzaldehyde may cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in the eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
[4-[(4-formyl-2-methoxyphenoxy)methyl]-2-methoxyphenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-12(20)24-16-7-5-14(9-18(16)22-3)11-23-15-6-4-13(10-19)8-17(15)21-2/h4-10H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAQDRXLAQNJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)C=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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